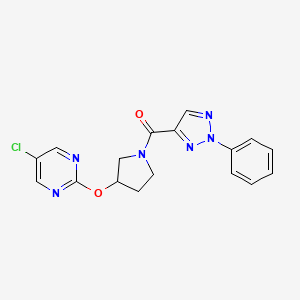

![molecular formula C24H22N2O4S2 B2548751 N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 900004-84-4](/img/structure/B2548751.png)

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

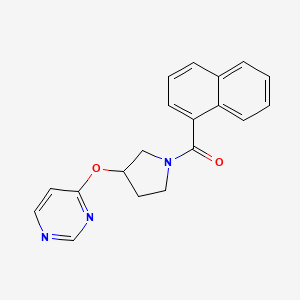

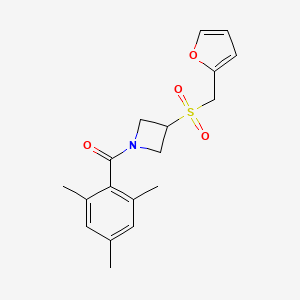

The synthesis of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide derivatives involves C-C coupling methodology, as seen in the synthesis of related N-(6-arylbenzo[d]thiazol-2-yl)acetamides . These compounds are typically synthesized using palladium(0) catalysis with various aryl boronic pinacol ester/acids. The process is part of a broader effort to create biologically active molecules that can inhibit enzymes like urease more effectively than standard treatments .

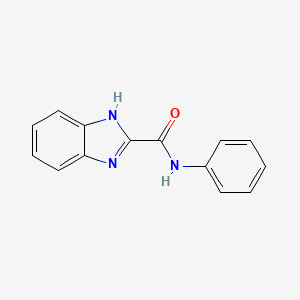

Molecular Structure Analysis

The molecular structure of related N-(benzo[d]thiazol-2-yl)acetamide derivatives is characterized by the presence of hydrogen bonds. For instance, in one derivative, water molecules act as a bridge, forming three hydrogen bonds with the amide NH and the carbonyl of the amide and thiazole nitrogen . This indicates a strong propensity for intermolecular interactions, which can influence the compound's physical properties and biological activity .

Chemical Reactions Analysis

The N-(benzo[d]thiazol-2-yl)acetamide derivatives can be used as building blocks for more complex structures. For example, they can be involved in the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products, which are synthesized by eliminating by-products such as aniline or 2-aminobenzothiazole . This demonstrates the versatility of the acetamide derivatives in chemical synthesis and their potential for creating diverse pharmacologically relevant compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonding can affect the compound's solubility and stability. For example, the formation of molecular dimers through homo-intermolecular hydrogen bonding interactions is observed in some derivatives . Additionally, the presence of substituents like the adamantyl group can lead to different geometries and intermolecular interactions, as seen in the crystal structures of related compounds . These properties are crucial for the compound's biological activity and its interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Theoretical Investigation and Molecular Docking Studies

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide and its derivatives have been explored for their potential in various scientific research applications, notably in the context of antimalarial and antiviral activities. In a theoretical investigation, derivatives of N-(phenylsulfonyl)acetamide, including structures similar to N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide, have been investigated for their antimalarial activity using computational calculations and molecular docking studies. These compounds demonstrated promising in vitro antimalarial activity, with some showing excellent selectivity and potency due to specific structural moieties like quinoxaline attached to the sulfonamide ring system. Theoretical calculations highlighted the significance of the HOMO-LUMO energy gap in determining the reactivity of these compounds. Moreover, molecular docking studies revealed their potential interactions with crucial biological targets in Plasmodium species, suggesting a mechanism of action that could be explored for antimalarial drug development (Fahim & Ismael, 2021).

Antimicrobial Activity

Research has also delved into the antimicrobial potential of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide derivatives. In a study focused on the synthesis and microbial evaluation of new pyridine derivatives incorporating similar chemical backbones, compounds demonstrated considerable antibacterial and antifungal activities. The structural basis for these activities was established through chemical analysis and spectral data, suggesting that modifications on the benzothiazole and acetamide units could influence antimicrobial efficacy. These findings underscore the versatility of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Quantum Calculations and Antimicrobial Efficacy

Further exploration into the reactivity and antimicrobial efficacy of N-(phenylsulfonyl)acetamide derivatives has been conducted through quantum calculations. Studies have demonstrated that these compounds exhibit good antimicrobial activity against a range of microbial strains. Computational chemistry approaches, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, were utilized to understand the molecular properties contributing to their activity. These insights provide a valuable correlation between experimental findings and theoretical predictions, aiding in the design of new compounds with enhanced biological activities (Fahim & Ismael, 2019).

Structural Modifications for Improved Metabolic Stability

Investigations into structural modifications of related compounds have highlighted the importance of metabolic stability for therapeutic applications. One study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors showed that modifications to the benzothiazole ring, such as introducing alternative heterocyclic analogs, could reduce metabolic deacetylation, thus improving stability. This research underscores the potential of structural analogs of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide in enhancing drug profiles for better pharmacokinetic properties (Stec et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S2/c1-2-30-19-13-14-21-22(15-19)31-24(25-21)26(16-18-9-5-3-6-10-18)23(27)17-32(28,29)20-11-7-4-8-12-20/h3-15H,2,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBIEZMWGRZAAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)

![5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2548674.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2548685.png)

![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)

![N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)